molecular formula C12H13ClFN3 B1448260 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride CAS No. 1443982-05-5

1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride

Cat. No.: B1448260
CAS No.: 1443982-05-5
M. Wt: 253.7 g/mol
InChI Key: AGRXFZKNPGAPTQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound that features a fused imidazo-pyridine ring system with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride typically involves multistep reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under acidic or basic conditions. For example, the condensation of 4-fluoroaniline with a suitable pyridine derivative followed by cyclization can yield the desired imidazo[4,5-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The use of environmentally friendly and cost-effective reagents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring or the imidazo-pyridine core .

Scientific Research Applications

1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as infections and cancers.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .

Properties

IUPAC Name

1-(4-fluorophenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3.ClH/c13-9-1-3-10(4-2-9)16-8-15-11-7-14-6-5-12(11)16;/h1-4,8,14H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRXFZKNPGAPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(C=N2)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443982-05-5
Record name 1H-Imidazo[4,5-c]pyridine, 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443982-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride
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1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride
Reactant of Route 3
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1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride
Reactant of Route 4
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1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride
Reactant of Route 5
1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride
Reactant of Route 6
1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride

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